molecular formula C4H6F3NO2 B1216554 3-Amino-4,4,4-trifluorobutyric acid CAS No. 584-20-3

3-Amino-4,4,4-trifluorobutyric acid

Cat. No. B1216554
CAS RN: 584-20-3
M. Wt: 157.09 g/mol
InChI Key: XRXQOEWWPPJVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated amino acids, including 3-amino-4,4,4-trifluorobutyric acid, can be achieved through various synthetic routes. An operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid has been developed via DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practical applicability for large-scale synthesis (Soloshonok et al., 2006). Another approach involves stereoselective syntheses starting from 4,4,4-trifluoro-3-methylbutanoic acid, showcasing a pathway through chiral oxazoline and oxidative rearrangement (Pigza et al., 2009).

Scientific Research Applications

Protein Stability Enhancement

Highly fluorinated amino acids like 3-Amino-4,4,4-trifluorobutyric acid are used to enhance the stability of proteins, particularly those involving beta-sheet structures. These amino acids have been found to stabilize helical proteins, making them valuable for applications in protein-based biotechnologies, such as therapeutics and biosensors. The introduction of fluorine atoms has been shown to significantly increase the stability of proteins like GB1 mutants (Chiu, Kokona, Fairman, & Cheng, 2009).

Peptide Engineering

3-Amino-4,4,4-trifluorobutyric acid plays a crucial role in peptide engineering. The synthesis of peptides containing this acid allows for the maintenance of stereochemistry, which is indispensable in this field. This is particularly important in the creation of new, structurally diverse peptides with potential applications in drug design and biochemistry (Cho, Nishizono, Iwahashi, Saigo, & Ishida, 2013).

Helix Propensity Analysis

The amino acid's influence on helix formation in proteins is another significant area of study. Its ability to modify helical structures is crucial for understanding protein folding and design. Research on this aspect can provide insights into the broader applications of fluorinated amino acids in protein engineering (Chiu et al., 2006).

Fluorinated Amino Acids in Protein Environments

Understanding the basic properties of fluorinated amino acids like 3-Amino-4,4,4-trifluorobutyric acid in protein environments is crucial for their application in protein engineering. This includes analyzing their geometry, charges, and hydrogen bonding abilities, which are vital for designing peptides and proteins with improved structural, biological, and pharmacological properties (Samsonov et al., 2009).

Synthesis of Fluorine-Containing Compounds

This amino acid is also important in the synthesis of various fluorine-containing compounds, which have diverse applications in chemistry and pharmacology. Its versatility in reactions and ability to form stable compounds makes it a valuable component in organic synthesis (Volochnyuk et al., 2003).

Large-Scale Preparation for Drug Design

The large-scale preparation of 3-Amino-4,4,4-trifluorobutyric acid derivatives is crucial for its application in drug design. Efficient synthesis methods that ensure purity and enantioselectivity are essential for producing bioisosteres of leucine, which are commonly used in pharmaceuticals (Han et al., 2019).

Safety And Hazards

This compound is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

3-amino-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQOEWWPPJVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4,4-trifluorobutyric acid

CAS RN

584-20-3
Record name 584-20-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-4,4,4-trifluorobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HM Walborsky, ME Baum - The Journal of Organic Chemistry, 1956 - ACS Publications
Ammonolysis of ethyl 2-bromo-4, 4, 4-trifluorobutyrate yielded 3-amino-4, 4, 4-trifluorobutyric acid due to the elimination of hydrogen bromide by the basic ammonia followed by the …
Number of citations: 31 pubs.acs.org
HM Walborsky, ME Baum - Journal of the American Chemical …, 1958 - ACS Publications
2-Amino-3-hydroxy-4, 4, 4-trifluorobutyric acid (III) was synthesized by reducing the phenylhydrazone of 2-keto-3-hydroxy-4, 4, 4-trifluorobutyric acid (II). Ammonolysis of ethyl/3-…
Number of citations: 49 pubs.acs.org
P Bey, MJ Jung, F Gerhart, D Schirlin… - Journal of …, 1981 - Wiley Online Library
ω‐Monofluoromethyl and ω‐difluoromethyl analogues of the known substrates of GABA‐T, β‐alanine, γ‐aminobutyric acid, and 5‐aminopentanoic acid, are time dependent inhibitors of …
Number of citations: 29 onlinelibrary.wiley.com
VA Soloshonok, IV Soloshonok… - The Journal of …, 1998 - ACS Publications
Biomimetic transamination of the commercially available ethyl 2-methyl-3-keto-4,4,4-trifluorobutyrate (4) with benzylamine was shown to provide a simple access to the 2-methyl-3-…
Number of citations: 97 pubs.acs.org
BL Johansson, M Belew, S Eriksson, G Glad… - … of Chromatography A, 2003 - Elsevier
Several prototypes of aromatic (Ar) and non-aromatic (NoAr) cation-exchange ligands suitable for capture of proteins from high conductivity (ca. 30mS/cm) mobile phases were coupled …
Number of citations: 117 www.sciencedirect.com
CB Xue, J Roderick, S Jackson, M Rafalski… - Bioorganic & medicinal …, 1997 - Elsevier
In an effort to discover novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa, α IIb /β3) inhibitors, we investigated RGD mimetics featuring a 3-substituted benzoic acid as the core, …
Number of citations: 34 www.sciencedirect.com
F Soler, C Poujade, M Evers, JC Carry… - Journal of medicinal …, 1996 - ACS Publications
A novel series of ω-aminoalkanoic acid derivatives of betulinic acid were synthesized and evaluated for their activity against human immunodeficiency virus (HIV). The anti-HIV-1 activity …
Number of citations: 208 pubs.acs.org
J Dolfen, N De Kimpe, M D'hooghe - Synlett, 2016 - thieme-connect.com
This account describes the endeavors made by our group concerning the synthesis of aziridines and azetidin(on)es and their use as novel building blocks for the preparation of nitrogen-…
Number of citations: 31 www.thieme-connect.com
J Jiang, H Shah, RJ DeVita - Organic Letters, 2003 - ACS Publications
A diastereoselective approach to the synthesis of 4-trifluoromethylated 2-alkyl- and 2,3-dialkylazetidines, including BOC-protected 4-trifluoromethylazetidin-2-ylcarboxylic acid, was …
Number of citations: 52 pubs.acs.org
L Koekemoer - 2011 - scholar.sun.ac.za
Pantothenate kinase (PanK) enzymes catalyze the first reaction in the five step biosynthesis of the essential cofactor coenzyme A. Enzymes representing each of the three identified …
Number of citations: 3 scholar.sun.ac.za

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